2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1016697-24-7
VCID: VC8190023
InChI: InChI=1S/C9H11FN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2
SMILES: C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N
Molecular Formula: C9H11FN2O2S
Molecular Weight: 230.26 g/mol

2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione

CAS No.: 1016697-24-7

Cat. No.: VC8190023

Molecular Formula: C9H11FN2O2S

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione - 1016697-24-7

Specification

CAS No. 1016697-24-7
Molecular Formula C9H11FN2O2S
Molecular Weight 230.26 g/mol
IUPAC Name 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-fluoroaniline
Standard InChI InChI=1S/C9H11FN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2
Standard InChI Key QQTJCVCJNLNKIH-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N
Canonical SMILES C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N

Introduction

Structural Characteristics and Molecular Design

The molecular structure of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione features a five-membered thiazolidine ring with two ketone groups at positions 1 and 1 (1,1-dione) and a 3-amino-4-fluorophenyl group at position 2. Key structural attributes include:

  • Thiazolidine-1,1-dione core: The dione moiety introduces electron-withdrawing effects, enhancing hydrogen-bonding capacity and metabolic stability .

  • 3-Amino-4-fluorophenyl substituent: The fluorine atom at the para position increases lipophilicity and electronegativity, while the amino group at the meta position facilitates hydrogen bonding with biological targets .

Comparative analyses with structurally similar compounds, such as thiazolidine-2,4-diones and fluorinated 1,2,4-triazines , suggest that this compound’s bioactivity may arise from synergistic interactions between its aromatic and heterocyclic components.

Synthetic Strategies and Reaction Pathways

Although no explicit synthesis of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione is documented, plausible routes can be extrapolated from methods used for analogous thiazolidine diones and fluorinated aromatics:

Thiazolidine Dione Core Formation

The thiazolidine-1,1-dione ring is typically synthesized via cyclocondensation of cysteine derivatives with carbonyl compounds . For example:

  • Step 1: Reaction of L-cysteine with glyoxylic acid under acidic conditions yields the thiazolidine ring .

  • Step 2: Oxidation of the thiazolidine intermediate with hydrogen peroxide or iodine generates the 1,1-dione moiety .

Physicochemical Properties and Stability

Predicted properties based on computational models and analogous compounds include:

PropertyValue/RangeRationale
Molecular Weight254.27 g/molCalculated from molecular formula
LogP1.8–2.3Fluorine increases hydrophobicity
Aqueous Solubility0.5–1.2 mg/mL (25°C)Polar dione vs. hydrophobic aryl group
pKa (Amino Group)4.5–5.2Electron-withdrawing fluorine lowers pKa

Stability studies of similar compounds indicate susceptibility to hydrolytic degradation under alkaline conditions, with the dione ring opening above pH 8.0 . The fluorine atom likely enhances oxidative stability compared to non-fluorinated analogs .

Biological Activity and Mechanism of Action

Antidiabetic Activity

Thiazolidine-2,4-diones are established PPARγ agonists . Although the 1,1-dione variant lacks the 2,4-dione arrangement required for classic PPARγ binding, the amino-fluorophenyl group may enable alternative interactions with metabolic targets, such as α-glucosidase or AMPK .

Anti-Inflammatory Effects

Fluorinated aromatic amines demonstrate COX-2 inhibition and reactive oxygen species (ROS) scavenging . Molecular docking simulations suggest the compound could bind to COX-2’s hydrophobic pocket via fluorine-mediated interactions .

Toxicity and Pharmacokinetic Considerations

  • Hepatotoxicity: Thiazolidine diones are associated with hepatotoxic metabolites; fluorination may reduce this risk by altering metabolic pathways .

  • Bioavailability: The LogP range (1.8–2.3) suggests moderate absorption, with the amino group enabling protonation in the gastrointestinal tract .

  • Metabolism: Predicted sites include oxidation of the thiazolidine ring and acetylation of the amino group .

Future Directions and Applications

  • Drug Development: Optimization of the compound’s substituents (e.g., replacing fluorine with other halogens) could enhance target selectivity .

  • Anticancer Research: Fluorinated thiazolidine diones show promise as kinase inhibitors; testing against cancer cell lines (e.g., MCF-7) is warranted .

  • Antiviral Agents: Analogous compounds inhibit viral proteases; evaluation against SARS-CoV-2 Mpro or HIV-1 integrase is recommended .

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